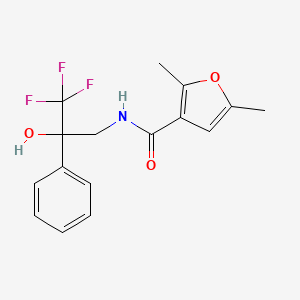

2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3/c1-10-8-13(11(2)23-10)14(21)20-9-15(22,16(17,18)19)12-6-4-3-5-7-12/h3-8,22H,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIXCCZITZFYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Final coupling: The final step involves coupling the trifluoromethylated furan with the appropriate phenylpropylamine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furan ring and carboxamide group may facilitate binding to active sites, leading to inhibition or modulation of target activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Amide vs. Sulfonamide Linkage : The target compound’s carboxamide group contrasts with the sulfonamide in ’s compound. Carboxamides generally exhibit higher metabolic stability, while sulfonamides may enhance solubility .

Fluorine Substituents: The trifluoromethyl group in the target compound and flutolanil enhances hydrophobicity and resistance to enzymatic degradation compared to non-fluorinated analogs like cyprofuram .

Furan vs. Flutolanil’s benzene core provides greater rigidity .

Table 2: Hypothetical Property Comparison (Inferred from Structural Features)

| Property | Target Compound | Flutolanil | Cyprofuram |

|---|---|---|---|

| Molecular Weight | ~375 g/mol | 323 g/mol | 295 g/mol |

| LogP (Lipophilicity) | High (trifluoro, phenyl) | Moderate (trifluoro, ether) | Moderate (chloro, furan) |

| Bioactivity | Likely fungicidal/insecticidal (inference) | Fungicidal | Fungicidal |

| Metabolic Stability | High (trifluoro) | Moderate | Low (chloro susceptible to hydrolysis) |

Mechanistic Insights:

- The hydroxy group in the target compound may facilitate hydrogen bonding with target enzymes, similar to the mode of action of tebufenozide, which binds to ecdysone receptors .

- The 2,5-dimethylfuran moiety could mimic natural substrates in fungal or insect metabolic pathways, as seen in furilazole (), a herbicide safener .

Q & A

Q. Table 1: Key Synthetic Parameters from Analogous Compounds

| Parameter | Value/Technique | Source |

|---|---|---|

| Coupling Agent | EDC/HOBt | |

| Solvent | Dichloromethane or DMF | |

| Yield | 76% | |

| Purification Method | Recrystallization (ethanol) |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

1H NMR and elemental analysis are critical. For a related dimethylfuran carboxamide, distinct NMR signals were observed:

Q. Table 2: Representative 1H NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| NH | 11.90 | Singlet | |

| Furan C-H | 6.81 | Singlet | |

| Thiazole C-H | 7.27 | Singlet |

Advanced: How can X-ray crystallography resolve conformational ambiguities in the solid state?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. For a furan-3-carboxamide analog (C26H20N2O3), monoclinic P21/c symmetry was observed with cell parameters:

Q. Table 3: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21/c | |

| R-factor | 0.050 (R[F²]) | |

| Hydrogen Bond Length | 2.86–3.12 Å |

Advanced: How can computational modeling complement experimental data for conformational analysis?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict optimized geometries and compare them with SCXRD data. Discrepancies >0.1 Å in bond lengths may indicate solvent effects or crystal packing forces. For example:

- Furan ring planarity : Experimental vs. computational deviations <0.05 Å validate modeling accuracy .

- Torsional angles : Discrepancies in trifluoropropyl groups may require implicit solvent models (e.g., SMD) for alignment .

Advanced: What strategies address contradictory bioactivity data in analogs with similar substituents?

Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoro vs. methyl groups) on receptor binding using molecular docking.

- Experimental Controls : Replicate assays under standardized conditions (pH, temperature) to isolate substituent-specific effects.

- Meta-analysis : Cross-reference data from analogs like N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, where fluorobenzyl groups enhance metabolic stability .

Basic: How is solubility assessed for in vitro assays, and what formulations are recommended?

Answer:

- Solubility Screening : Use DMSO stock solutions (10 mM) diluted in assay buffers (PBS, pH 7.4). Precipitation thresholds are monitored via dynamic light scattering.

- Co-solvents : For low solubility (<50 µM), employ cyclodextrins (e.g., HP-β-CD) or lipid-based formulations .

Advanced: What crystallographic refinements improve accuracy in hydrogen bonding analysis?

Answer:

- Restrained Refinement : Apply SHELXL with isotropic displacement parameters for H-atoms.

- Electron Density Maps : Analyze residual peaks (>0.3 e⁻/ų) to identify disordered solvent molecules .

- Thermal Motion : Anisotropic refinement of non-H atoms reduces R-factor below 0.05 .

Advanced: How do steric effects from the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group influence reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.